molecular formula C7H14N4 B12871002 5-Ethyl-N,N,4-trimethyl-4H-1,2,4-triazol-3-amine

5-Ethyl-N,N,4-trimethyl-4H-1,2,4-triazol-3-amine

Cat. No.: B12871002
M. Wt: 154.21 g/mol
InChI Key: ROTFVCQBJYDFEC-UHFFFAOYSA-N
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Description

5-Ethyl-N,N,4-trimethyl-4H-1,2,4-triazol-3-amine is a heterocyclic compound belonging to the 1,2,4-triazole family. These compounds are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and materials science. The unique structure of 1,2,4-triazoles allows them to interact with various biological receptors through hydrogen bonding and dipole interactions, making them valuable in drug discovery and development .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,4-triazole-containing compounds typically involves multistep synthetic routes. One common method is the cyclization of hydrazine derivatives with carbon disulfide, followed by alkylation and subsequent cyclization to form the triazole ring . For 5-Ethyl-N,N,4-trimethyl-4H-1,2,4-triazol-3-amine, specific synthetic routes may involve the use of ethyl hydrazine and methyl isothiocyanate under controlled conditions to achieve the desired product.

Industrial Production Methods

Industrial production of 1,2,4-triazoles often involves large-scale reactions using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also becoming more prevalent in industrial settings .

Chemical Reactions Analysis

Types of Reactions

5-Ethyl-N,N,4-trimethyl-4H-1,2,4-triazol-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole N-oxides, while reduction can produce triazole derivatives with reduced nitrogen atoms. Substitution reactions can introduce various functional groups, leading to a wide range of triazole-based compounds .

Scientific Research Applications

5-Ethyl-N,N,4-trimethyl-4H-1,2,4-triazol-3-amine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-Ethyl-N,N,4-trimethyl-4H-1,2,4-triazol-3-amine involves its interaction with biological receptors through hydrogen bonding and dipole interactions. The compound can inhibit the activity of specific enzymes or receptors, leading to various biological effects. The molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Ethyl-N,N,4-trimethyl-4H-1,2,4-triazol-3-amine is unique due to its specific substitution pattern, which can lead to distinct biological activities and chemical reactivity. The presence of the ethyl and trimethyl groups can influence the compound’s solubility, stability, and interaction with biological targets, making it a valuable compound for further research and development .

Properties

Molecular Formula

C7H14N4

Molecular Weight

154.21 g/mol

IUPAC Name

5-ethyl-N,N,4-trimethyl-1,2,4-triazol-3-amine

InChI

InChI=1S/C7H14N4/c1-5-6-8-9-7(10(2)3)11(6)4/h5H2,1-4H3

InChI Key

ROTFVCQBJYDFEC-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN=C(N1C)N(C)C

Origin of Product

United States

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